
Oenin-d6 Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oenin-d6 Chloride is an isotope-labeled anthocyanin compound, specifically the 3-glucoside conjugate of Malvidin. It is found in the skin of purple grapes and blueberries and is known for its potential anti-inflammatory properties. This compound is used in various scientific research applications due to its unique properties and stability.
准备方法
The synthesis of Oenin-d6 Chloride involves the incorporation of deuterium atoms into the Oenin molecule. The synthetic route typically includes the following steps:
Extraction: Oenin is extracted from natural sources such as grape skins or blueberries.
Deuteration: The extracted Oenin undergoes a deuteration process where hydrogen atoms are replaced with deuterium atoms. This is usually achieved through catalytic exchange reactions under controlled conditions.
Purification: The deuterated Oenin is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound.
Industrial production methods for this compound are similar but are scaled up to meet commercial demands. These methods ensure high purity and yield of the compound.
化学反应分析
Oenin-d6 Chloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another. For example, this compound can undergo nucleophilic substitution reactions in the presence of nucleophiles such as hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Oenin-d6 Chloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of anthocyanins in various samples.
Biology: this compound is studied for its potential anti-inflammatory and antioxidant properties. It is used in experiments to understand its effects on cellular processes and pathways.
Medicine: Research on this compound includes its potential therapeutic applications, such as its role in preventing or treating inflammatory diseases.
Industry: The compound is used in the food and beverage industry to study the stability and color properties of anthocyanins in products like wine and fruit juices.
作用机制
The mechanism of action of Oenin-d6 Chloride involves its interaction with various molecular targets and pathways. As an anthocyanin, it exerts its effects through:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Neuroprotective Effects: Studies suggest that this compound may protect neurons from damage by modulating signaling pathways involved in cell survival and apoptosis.
相似化合物的比较
Oenin-d6 Chloride is compared with other similar anthocyanin compounds, such as:
Malvidin 3-glucoside Chloride: Similar in structure but without deuterium labeling.
Cyanidin 3-glucoside Chloride: Another anthocyanin with different antioxidant properties.
Pelargonidin 3-glucoside Chloride: Known for its distinct color properties and stability.
The uniqueness of this compound lies in its deuterium labeling, which enhances its stability and allows for more precise analytical studies .
属性
分子式 |
C23H25ClO12 |
|---|---|
分子量 |
534.9 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R,6S)-2-[5,7-dihydroxy-2-[4-hydroxy-3,5-bis(trideuteriomethoxy)phenyl]chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H/t17-,19-,20+,21-,23-;/m0./s1/i1D3,2D3; |
InChI 键 |
YDIKCZBMBPOGFT-LMGBLOSMSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C2=[O+]C3=CC(=CC(=C3C=C2O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O)O.[Cl-] |
规范 SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


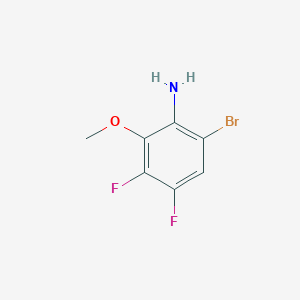
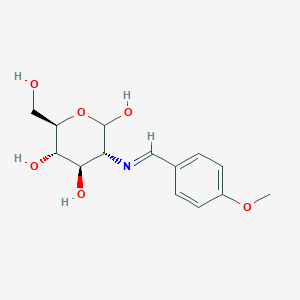
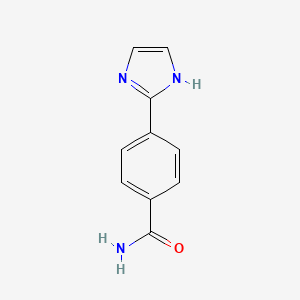
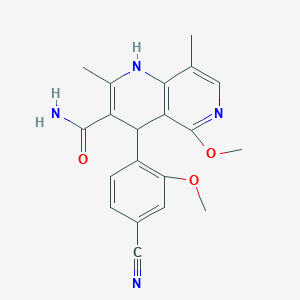
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-(cyclopenta-2,3-dihydroxy-4-(2-hydroxyethyloxy)-1-yl-amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13841588.png)
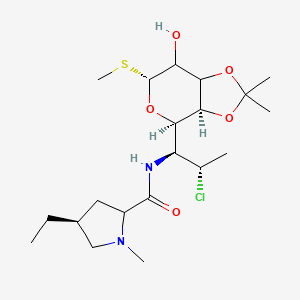
![disodium;(2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxylatomethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoate](/img/structure/B13841595.png)
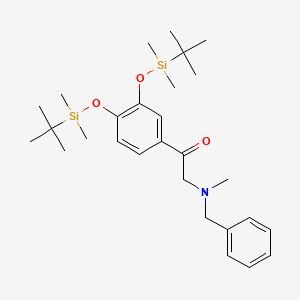
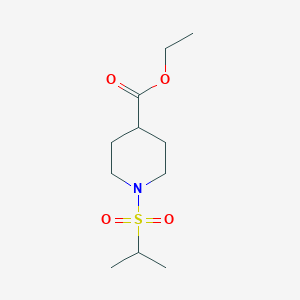

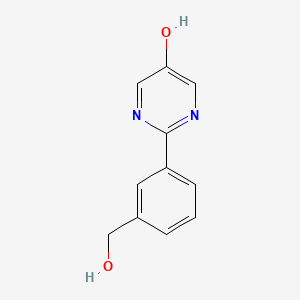
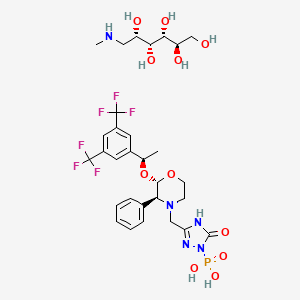
![2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13841645.png)
![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)
